(+)-Neoisopulegol

描述

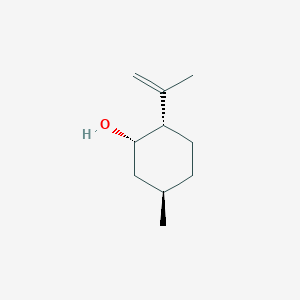

Structure

3D Structure

属性

CAS 编号 |

29141-10-4 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |

InChI 键 |

ZYTMANIQRDEHIO-UTLUCORTSA-N |

手性 SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |

规范 SMILES |

CC1CCC(C(C1)O)C(=C)C |

密度 |

0.904-0.913 |

物理描述 |

Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |

溶解度 |

slightly soluble in water; soluble in oils miscible (in ethanol) |

产品来源 |

United States |

Synthetic Methodologies of + Neoisopulegol

Chemoenzymatic and Stereoselective Pathways from Isopulegol (B1217435) Precursors

The most widely documented and efficient synthesis of (+)-Neoisopulegol begins with the commercially available monoterpenoid, (−)-isopulegol. mdpi.commdpi.comresearchgate.net This pathway is a two-step process that involves an oxidation reaction followed by a highly stereoselective reduction. mdpi.comnih.gov

The initial step is the oxidation of the secondary alcohol group in (−)-isopulegol to a ketone. mdpi.comresearchgate.net This transformation is typically accomplished using pyridinium (B92312) chlorochromate (PCC), which converts (−)-isopulegol into the intermediate, (−)-isopulegone. mdpi.com

The second and crucial step is the diastereoselective reduction of the carbonyl group in (−)-isopulegone to yield the desired this compound. mdpi.com To achieve the correct stereochemistry where the hydroxyl group is in an axial position, a sterically hindered reducing agent is required. L-Selectride is a common and effective reagent for this purpose, leading to the formation of this compound with high diastereoselectivity. mdpi.com This stereochemical control is fundamental to isolating the "neo" isomer from the other possible isopulegol isomers.

Table 1: Stereoselective Synthesis of this compound from (−)-Isopulegol

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

| 1 | (−)-Isopulegol | Pyridinium chlorochromate (PCC) | (−)-Isopulegone | Oxidation of the hydroxyl group to a carbonyl group. mdpi.com |

| 2 | (−)-Isopulegone | L-Selectride | This compound | Diastereoselective reduction of the carbonyl group. mdpi.com |

Alternative Synthetic Routes to the this compound Core Structure

While the primary route to this compound utilizes (−)-isopulegol, research has also explored the modification of the this compound core to create more complex molecular architectures. A significant example is the synthesis of a neoisopulegol-based octahydrobenzofuran core. mdpi.comnih.gov This process demonstrates the manipulation of the core structure to form new heterocyclic systems.

This synthetic route begins with this compound itself. The first step involves an allylic chlorination, which introduces a chlorine atom at a position adjacent to the double bond. mdpi.com This is followed by a cyclization reaction, where the molecule folds to form a new five-membered tetrahydrofuran (B95107) ring fused to the original cyclohexane (B81311) ring, resulting in a methyleneoctahydrobenzofuran intermediate. mdpi.comnih.gov This key intermediate can be further functionalized. For instance, stereoselective epoxidation with meta-Chloroperoxybenzoic acid (mCPBA) can be performed, followed by ring-opening of the resulting epoxide with various primary amines to produce a library of 1,2-aminoalcohol derivatives. mdpi.com

Table 2: Synthesis of a Neoisopulegol-Based Octahydrobenzofuran Core

| Step | Starting Material | Key Transformation | Reagent(s) | Resulting Structure/Intermediate |

| 1 | This compound | Allylic Chlorination & Cyclization | Not specified in detail mdpi.comnih.gov | Methyleneoctahydrobenzofuran intermediate mdpi.com |

| 2 | Methyleneoctahydrobenzofuran | Stereoselective Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Epoxide derivative mdpi.com |

| 3 | Epoxide derivative | Oxirane Ring Opening | Primary amines, Lithium perchlorate (B79767) (LiClO₄) | 1,2-Aminoalcohols with an octahydrobenzofuran core mdpi.com |

Stereoselective Transformations and Derivative Chemistry

Epoxidation and Subsequent Nucleophilic Ring Opening Reactions

Epoxidation of the double bond in (+)-neoisopulegol derivatives is a critical step, creating a strained three-membered oxirane ring that is susceptible to nucleophilic attack. This two-step sequence—epoxidation followed by regioselective ring-opening—provides a powerful method for introducing new functional groups with a high degree of stereochemical control.

A significant application of this compound is in the synthesis of chiral aminodiols and aminotriols. The general strategy involves the protection of the hydroxyl group, often as a benzyl (B1604629) ether, followed by epoxidation of the double bond. nih.gov The synthesis of O-benzyl derivatives of this compound can be achieved by reacting it with benzyl bromide (BnBr) in the presence of sodium hydride (NaH) and potassium iodide (KI). nih.gov Epoxidation of the resulting benzyl-protected neoisopulegol with meta-chloroperoxybenzoic acid (m-CPBA) yields a mixture of diastereomeric epoxides. nih.gov

The subsequent ring-opening of these epoxides with various primary and secondary amines, catalyzed by lithium perchlorate (B79767) (LiClO₄), affords a library of O-benzyl aminodiols. nih.gov The primary aminodiol can be obtained through debenzylation of the corresponding N-benzylaminodiol via hydrogenation with a palladium on carbon (Pd/C) catalyst. nih.gov

Furthermore, a library of O-benzyl aminotriols can be synthesized from these aminodiol precursors. nih.gov This is accomplished through an oxidation step using selenium dioxide/tert-butyl hydroperoxide (SeO₂/t-BuOOH), which introduces an additional hydroxyl group, leading to the formation of aminotriols. nih.gov An alternative route to aminodiols involves the Michael addition of amines to an α,β-unsaturated γ-lactone derived from this compound, followed by reduction of the lactone ring. mdpi.comnih.gov

| Epoxide Diastereomer | Amine Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Epoxide 4a | Benzylamine (B48309) | LiClO₄, MeCN, 70-80 °C, 20 h | Aminodiol 5a | 78 |

| Epoxide 4b | Benzylamine | LiClO₄, MeCN, 70-80 °C, 20 h | Aminodiol 5b | 75 |

| Epoxide 4a | (R)-(+)-α-Methylbenzylamine | LiClO₄, MeCN, 70-80 °C, 20 h | Aminodiol 6a | 63 |

| Epoxide 4b | (R)-(+)-α-Methylbenzylamine | LiClO₄, MeCN, 70-80 °C, 20 h | Aminodiol 6b | 55 |

| Epoxide 4a | Imidazole (B134444) | K₂CO₃, DMF, 70-80 °C, 24 h | Aminodiol 7a | 67 |

| Epoxide 4b | Imidazole | K₂CO₃, DMF, 70-80 °C, 24 h | Aminodiol 7b | 58 |

| Epoxide 4a | 1,2,4-Triazole | K₂CO₃, DMF, 70-80 °C, 24 h | Aminodiol 8a | 42 |

| Epoxide 4b | 1,2,4-Triazole | K₂CO₃, DMF, 70-80 °C, 24 h | Aminodiol 8b | 45 |

Beyond aminodiols, other related aminoalcohol derivatives have been synthesized from this compound. A notable example is the creation of 1,2-aminoalcohols featuring an octahydrobenzofuran core. mdpi.comnih.gov The synthesis commences with the allylic chlorination of this compound, which is then followed by an intramolecular cyclization to yield a key methyleneoctahydrobenzofuran intermediate. mdpi.comnih.gov

This intermediate undergoes stereoselective epoxidation, and the resulting oxirane is subsequently opened by various primary amines. mdpi.comnih.gov This sequence affords a library of novel 1,2-aminoalcohol derivatives. mdpi.com These compounds have been explored for their potential as chiral catalysts. mdpi.comnih.gov

Dihydroxylation Reactions and Polyol Formation

The direct dihydroxylation of the alkene functionality in this compound and its derivatives is a powerful method for synthesizing polyols like diols, triols, and even tetraols with high stereocontrol.

The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO), is a highly effective method for the syn-dihydroxylation of alkenes. nih.govorganic-chemistry.org This reaction has been successfully applied to derivatives of this compound. mdpi.comnih.govresearchgate.net For instance, the dihydroxylation of a methyleneoctahydrobenzofuran intermediate derived from this compound with OsO₄/NMO proceeds in a highly stereoselective manner to produce a neoisopulegol-based diol. mdpi.comnih.gov

The synthesis of more complex polyols, such as triols and tetraols, is also achievable. nih.govrsc.org Triols can be prepared by the dihydroxylation of an O-benzyl protected isopulegol (B1217435) derivative that already contains a hydroxyl group. nih.gov The synthesis of tetraols has been accomplished through the dihydroxylation of a diol intermediate using the OsO₄/NMO system, followed by debenzylation via hydrogenolysis. nih.gov These stereoselective reactions provide access to a range of polyhydroxylated compounds derived from the neoisopulegol scaffold. researchgate.net

| Starting Material | Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Monobenzyl-protected diol (50b) | Dihydroxylation | OsO₄/NMO | Triols (62a and 62b) | 90 (2:1 mixture) |

| Dibenzyl-protected diol (41) | Dihydroxylation | OsO₄/NMO | Dibenzyl-protected tetraol (48) | - |

| Dibenzyl-protected tetraol (48) | Debenzylation | H₂, Pd/C | Tetraol (49) | - |

| O-Benzyl-protected isopulegol (3) | Dihydroxylation | OsO₄/NMO | Tetraol (49) | - |

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The functional groups introduced onto the neoisopulegol framework can be utilized in intramolecular cyclization reactions to construct novel heterocyclic systems. These reactions are often highly regioselective, leading to specific ring structures.

A key example of intramolecular cyclization is the formation of spiro-oxazolidine (B91167) systems. mdpi.comnih.gov Spirocyclic scaffolds are three-dimensional structures found in many natural products and are valuable in medicinal chemistry. nih.gov In the context of neoisopulegol chemistry, secondary aminoalcohol derivatives, prepared as described in section 3.1.2, can undergo a regioselective ring-closure reaction with formaldehyde (B43269). mdpi.comnih.gov This reaction proceeds via an intramolecular [3+2] annulation, where the nitrogen and oxygen atoms of the aminoalcohol moiety react with the formaldehyde electrophile to form a five-membered oxazolidine (B1195125) ring fused in a spiro fashion to the neoisopulegol-derived core. mdpi.comnih.govnih.gov The result is a complex heterocyclic system with a defined stereochemistry originating from the this compound starting material. mdpi.com

| Starting Aminoalcohol | Reaction Conditions | Product |

|---|---|---|

| Secondary aminoalcohol derivatives (7-10) | 35% aqueous formaldehyde, Et₂O, room temp, 1 h | Spiro-oxazolidine derivatives (12-15) |

Formation of 1,3-Oxazines and Related Nitrogen-Containing Heterocycles

The transformation of this compound and its parent compound, (–)-isopulegol, into nitrogen-containing heterocycles represents a significant area of synthetic exploration. These heterocyclic scaffolds are prevalent in medicinal chemistry and natural products. researchgate.netmdpi.comnih.gov A key method for synthesizing 1,3-oxazine derivatives from the isopulegol framework is the Ritter reaction. researchgate.netosi.lv This reaction involves treating the monoterpenoid alcohol with a nitrile in the presence of a strong acid, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, to yield chiral 1,3-oxazine structures. osi.lv For instance, the reaction between (–)-isopulegol and benzyl cyanide has been shown to produce a specific 1,3-oxazine. osi.lv

Beyond 1,3-oxazines, the neoisopulegol scaffold is a versatile starting point for other nitrogen-containing rings. For example, neoisopulegol-derived 1,2-aminoalcohols can be further cyclized. mdpi.comresearchgate.net The ring closure of secondary amine analogs of these aminoalcohols with formaldehyde leads to the formation of spiro-oxazolidine systems. mdpi.comresearchgate.net The synthesis of aminodiols and aminotriols from this compound also provides essential building blocks for more complex heterocyclic systems. nih.govnih.gov The development of greener synthetic routes, often utilizing water or other environmentally benign solvents, is a continuing focus in the synthesis of nitrogen heterocycles. researchgate.net

Construction of Neoisopulegol-Based Octahydrobenzofuran Cores

The synthesis of fused heterocyclic systems, such as the octahydrobenzofuran core, from this compound demonstrates the utility of this chiral building block. A library of derivatives featuring this core has been developed. mdpi.com The synthetic sequence commences with the allylic chlorination of this compound, which is itself derived from commercially available (–)-isopulegol. mdpi.comresearchgate.netresearchgate.net This chlorination is followed by an intramolecular cyclization event that yields a key methyleneoctahydrobenzofuran intermediate. mdpi.comresearchgate.net

This intermediate serves as a versatile platform for further functionalization. One notable transformation is the stereoselective epoxidation of the exocyclic double bond. mdpi.comresearchgate.net The resulting epoxide can then undergo a subsequent oxirane ring-opening reaction with various primary amines. This process affords a range of 1,2-aminoalcohols with the neoisopulegol-based octahydrobenzofuran core, which have been explored as chiral catalysts. mdpi.com

Derivatization to Octahydro-2H-chromene Scaffolds

The octahydro-2H-chromene scaffold is another important heterocyclic structure accessible from the isopulegol family. The Prins reaction is a primary method for constructing this framework, involving the reaction of an alcohol like (–)-isopulegol with carbonyl compounds. mdpi.com This cyclization has been successfully applied to synthesize a variety of octahydro-2H-chromenes by reacting (–)-isopulegol with a wide range of aromatic aldehydes. mdpi.com

A particularly interesting variant of this reaction employs a BF₃∙Et₂O/H₂O system. This system functions not only as an acid catalyst to promote the condensation and cyclization but also as a fluorine source, leading to the incorporation of both fluorine and hydroxyl groups into the final octahydro-2H-chromene structure. mdpi.com This strategy highlights an efficient method for producing functionally diverse chromene derivatives from a renewable monoterpene starting material. mdpi.com

Michael Addition Reactions to α,β-Unsaturated Systems

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orgmasterorganicchemistry.com It involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.orgmasterorganicchemistry.com This reaction is driven by the formation of a stable σ-bond at the expense of a weaker π-bond. masterorganicchemistry.com

A key derivative of this compound, an α-methylene-γ-butyrolactone, serves as a highly effective Michael acceptor. nih.govresearchgate.net The exocyclic α-methylene group, conjugated with the lactone carbonyl, creates an electrophilic center at the β-position, making it susceptible to attack by a wide array of nucleophiles. nih.govnih.govrsc.org This reactivity has been harnessed to create diverse libraries of neoisopulegol-based compounds. nih.govresearchgate.net

Access to α-Methylene-γ-Butyrolactone Intermediates

The synthesis of the pivotal (−)-α-methylene-γ-butyrolactone intermediate from this compound is a multi-step process that builds upon the inherent stereochemistry of the starting material. nih.govnih.gov The first step involves a regioselective allylic hydroxylation of this compound, which introduces a primary alcohol function. nih.govnih.gov This transformation yields a key diol intermediate. nih.gov

Subsequent treatment of this diol with an oxidizing agent, such as manganese dioxide (MnO₂), achieves the oxidation of the newly introduced primary alcohol. nih.gov This oxidation leads to the formation of a carboxylic acid, which then undergoes a spontaneous intramolecular cyclization, or lactonization, to furnish the target (−)-α-methylene-γ-butyrolactone. nih.govnih.gov

Nucleophilic Addition of Amines, Thiols, and Azoles to Lactone Motifs

The (−)-α-methylene-γ-butyrolactone derived from this compound is a versatile substrate for Michael addition reactions with various heteroatomic nucleophiles. nih.gov

Amines: The conjugate addition of primary amines, such as substituted benzylamines, proceeds with high diastereoselectivity to furnish the corresponding β-aminolactones. nih.govnih.govresearchgate.net This reaction provides a straightforward route to chiral amino-functionalized lactones. nih.gov

Thiols: In contrast to amines, the Michael addition of thiols requires the presence of a base, such as triethylamine (B128534) (Et₃N). nih.gov Various sulfur nucleophiles, including substituted benzyl mercaptans and cysteine derivatives, have been successfully added to the lactone motif to yield thiol adducts. nih.gov

Azoles: Nitrogen-containing aromatic heterocycles, or azoles, can also act as nucleophiles in this context. The addition of azoles is typically promoted by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). These reactions generally provide the desired adducts in moderate yields and with lower diastereoselectivity compared to the additions of amines. nih.gov

Table 1: Michael Addition of Nucleophiles to Neoisopulegol-Derived α-Methylene-γ-Butyrolactone This is an interactive table. You can sort and filter the data.

| Nucleophile Class | Specific Nucleophile Examples | Base/Catalyst | Outcome | Selectivity | Citation |

|---|---|---|---|---|---|

| Amines | Benzylamines | None required | β-Aminolactones | High diastereoselectivity | nih.govnih.gov |

| Thiols | Benzyl mercaptans, Cysteine derivatives | Et₃N | Thiol adducts | Not specified | nih.gov |

| Azoles | Imidazole, Triazole | DBU | Azole adducts | Not completely diastereoselective | nih.gov |

Lactone Ring Opening for Amide Formation

The lactone functionality within the neoisopulegol-derived Michael adducts can be further transformed. A key reaction is the aminolysis of the lactone ring to produce amides. nih.govresearchgate.net This ring-opening reaction extends the molecular diversity accessible from the initial adducts. For example, the β-aminolactone formed from the addition of benzylamine can be treated with ammonia (B1221849) in methanol (B129727) to yield a primary amide. nih.gov Alternatively, reaction with another equivalent of benzylamine opens the lactone to form an N-benzyl-substituted β-aminoamide. nih.gov The direct aminolysis of lactones can sometimes be challenging, but methods using mediators like aluminum chloride have been developed to facilitate this transformation for a broader range of substrates. researchgate.net This conversion from a lactone to an amide can be a crucial step in modifying the biological properties of the molecule. nih.gov

O-Benzylation and Other Protecting Group Strategies

The hydroxyl group of this compound is a key functional handle for a variety of chemical transformations. To achieve regioselective and stereoselective reactions at other parts of the molecule, such as the double bond, the hydroxyl group is often temporarily protected. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its selective removal. This section details the O-benzylation of this compound and discusses other potential protecting group strategies.

The benzylation of the hydroxyl group in this compound is a commonly employed strategy to yield O-benzyl neoisopulegol. This transformation is typically achieved through a Williamson ether synthesis, where the sodium salt of neoisopulegol, formed by reacting it with a strong base like sodium hydride (NaH), is treated with benzyl bromide (BnBr). The presence of a catalyst, such as potassium iodide (KI), has been shown to be crucial for the reaction to proceed at a reasonable rate. researchgate.net

The O-benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, including epoxidation and oxidation. researchgate.netmdpi.com The deprotection, or removal of the benzyl group, is typically accomplished by catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This process regenerates the hydroxyl group, often with high efficiency.

Detailed research findings on the O-benzylation of this compound and related diol derivatives are presented in the interactive data table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | NaH (1 equiv.), BnBr (1.5 equiv.), KI (1 equiv.), dry THF, 60 °C, 12 h | O-Benzyl-(+)-neoisopulegol | 63 | mdpi.com |

| This compound | NaH (1 equiv.), BnBr (1.5 equiv.), KI (1 equiv.), dry THF, 24 °C, 24 h | O-Benzyl-(+)-neoisopulegol | 59 | researchgate.net |

| This compound-derived diol | NaH (1 equiv.), BnBr (1.5 equiv.), KI (1 equiv.), dry THF, 60 °C, 24 h | Di-O-benzyl-(+)-neoisopulegol-derived diol | 56 | researchgate.net |

Beyond benzylation, other protecting groups can be utilized to mask the hydroxyl functionality of this compound, enabling diverse synthetic pathways. The selection of an alternative protecting group is dictated by the specific requirements of the synthetic route, particularly the need for orthogonal protection strategies where multiple protecting groups can be removed selectively without affecting others. rsc.org

Acetylation: The formation of an acetate (B1210297) ester is a common method for protecting hydroxyl groups. In the context of related monoterpenols, the acetylation of (-)-isopulegol (B1672291) has been reported as a key step in the synthesis of more complex derivatives. nih.gov This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. The resulting acetate group is stable under neutral and acidic conditions but can be readily cleaved by base-catalyzed hydrolysis (saponification).

Silyl (B83357) Ethers: A versatile and widely used class of protecting groups for alcohols are silyl ethers. masterorganicchemistry.com Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. libretexts.org These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base such as imidazole or triethylamine. The stability of silyl ethers to various reaction conditions is highly dependent on the steric bulk of the substituents on the silicon atom. For instance, TBDMS ethers are significantly more stable to hydrolysis than TMS ethers. masterorganicchemistry.com Removal of silyl ethers is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by acid-catalyzed hydrolysis. libretexts.org While specific examples of the silylation of this compound are not detailed in the immediate literature, the general principles of alcohol protection with silyl ethers are directly applicable.

The following table provides a general overview of these alternative protecting group strategies.

| Protecting Group | Typical Reagents for Protection | Typical Conditions for Deprotection | General Stability |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride, pyridine | Base-catalyzed hydrolysis (e.g., NaOH, MeOH) | Stable to acidic and neutral conditions |

| Trimethylsilyl (TMS) | TMS-Cl, imidazole, DMF | Mild acid or fluoride source (e.g., TBAF) | Labile to acidic and nucleophilic conditions |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole, DMF | Acid or fluoride source (e.g., TBAF, HF) | More stable than TMS to hydrolysis |

Applications in Asymmetric Synthesis and Catalysis

Chiral Ligand Development and Catalytic Performance in Enantioselective Transformations

The hydroxyl group of (+)-neoisopulegol provides a convenient handle for the synthesis of a diverse library of chiral ligands. These ligands, often aminodiols or diols derived from the parent monoterpene, have been investigated for their ability to catalyze enantioselective reactions. mdpi.comresearchgate.net

Catalysis in Diethylzinc (B1219324) Addition to Aromatic Aldehydes

A significant application of this compound-derived ligands is in the enantioselective addition of diethylzinc to aromatic aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. mdpi.comnih.gov Libraries of bi-, tri-, and tetrafunctional chiral ligands have been developed from this compound and tested as catalysts in the model reaction of diethylzinc addition to benzaldehyde (B42025). mdpi.comresearchgate.net

In one study, a series of aminodiol and aminotriol ligands were synthesized from this compound. mdpi.com These ligands were then applied as chiral catalysts in the reaction between diethylzinc and benzaldehyde to produce (R)- or (S)-1-phenyl-1-propanol. The results indicated that the stereochemical outcome of the reaction is dependent on the structure of the ligand. Aminodiol derivatives generally favored the formation of the (R)-enantiomer, while aminotriols led to the (S)-enantiomer. researchgate.net

For instance, an aminodiol ligand (specifically, compound 10 in the study) afforded (R)-1-phenyl-1-propanol with an enantiomeric excess (ee) of 60%. In contrast, an aminotriol ligand (compound 34) yielded the (S)-enantiomer with a 28% ee. researchgate.net This demonstrates the tunability of the catalyst's stereochemical preference based on the ligand structure derived from the common this compound scaffold.

| Ligand (Derived from this compound) | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| Aminodiol 10 | 1-Phenyl-1-propanol | 60% | R |

| Aminotriol 34 | 1-Phenyl-1-propanol | 28% | S |

Utilization in Stereoselective Alkylation and Reduction Processes

While the primary focus of the available literature is on diethylzinc additions, the structural motifs derived from this compound are relevant to other stereoselective transformations. The development of chiral ligands from natural terpenes is a broad strategy to create new and efficient catalysts. mdpi.com However, specific, detailed research findings on the application of this compound-derived ligands in stereoselective alkylation and reduction processes are not extensively documented in the surveyed literature. General methodologies for enantioselective alkylation and reduction often employ various types of chiral auxiliaries and catalysts, but explicit examples with performance data for this compound derivatives in these specific roles are less common. researchgate.netorganic-chemistry.org

Chiral Auxiliary Roles in Complex Stereoselective Reactions

Beyond its use in generating chiral ligands for catalysis, the this compound framework can be directly incorporated into a substrate to act as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Monoterpene-based aminodiols, which can be synthesized from this compound, have been identified as excellent chiral auxiliaries in a variety of stereoselective transformations. mdpi.comnih.govrsc.org

Intramolecular Radical Cyclization

Intramolecular [2+2] Photocycloaddition

Monoterpene-derived aminodiols have also been cited for their role as chiral auxiliaries in intramolecular [2+2] photocycloaddition reactions. mdpi.comnih.gov This type of reaction is a key method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and biologically active molecules. nih.govrsc.org The chiral auxiliary attached to the substrate influences the facial selectivity of the cycloaddition, leading to the formation of an enantioenriched product. As with radical cyclizations, while the application is noted, specific data on the efficacy of this compound auxiliaries in this context is limited in the available sources.

Grignard Addition Reactions

The addition of Grignard reagents to carbonyls or imines is a fundamental C-C bond-forming reaction. The use of chiral auxiliaries can render these additions stereoselective. Aminodiols based on monoterpenes have been recognized for their utility as chiral auxiliaries in Grignard addition reactions. mdpi.comnih.gov The auxiliary can be attached to either the electrophile (e.g., an imine) or the nucleophile to control the stereochemical outcome of the addition. Despite this general citation, detailed studies and data tables illustrating the diastereoselectivity achieved with this compound-based auxiliaries in Grignard addition reactions are not extensively covered in the surveyed literature.

Application in Chiral Crown Ether Synthesis

This compound serves as a valuable chiral starting material for the synthesis of complex molecules, including the precursors for chiral crown ethers. While direct, single-step synthesis of crown ethers from this compound is not the typical route, its derivatives, specifically chiral polyols, are highlighted as promising substrates for such macrocyclization reactions. oup.comkyoto-u.ac.jpgoogle.com The general strategy involves the stereoselective transformation of this compound into diol, triol, or tetraol systems, which can then undergo cyclization to form the crown ether ring. oup.comkyoto-u.ac.jpgoogle.com

The synthesis of these crucial polyol intermediates from this compound is a well-documented process. oup.comkyoto-u.ac.jp For instance, the dihydroxylation of this compound using an oxidizing agent like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) leads to the formation of a chiral diol in a highly stereoselective manner. oup.comkyoto-u.ac.jp Further functional group manipulations can convert these diols into triols and tetraols. oup.comkyoto-u.ac.jpgoogle.com

Once the desired chiral polyol derived from this compound is obtained, the final step to form the crown ether is typically achieved through a Williamson ether synthesis. numberanalytics.commasterorganicchemistry.comlibretexts.org This classic method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of crown ether synthesis from a chiral diol, the diol is typically reacted with a dihalide, such as a di-O-tosylated oligoethylene glycol, in the presence of a strong base. kyoto-u.ac.jp The base deprotonates the hydroxyl groups of the diol, forming a dialkoxide, which then acts as a nucleophile, attacking the electrophilic carbon atoms of the dihalide in a double Sₙ2 reaction to close the ring and form the macrocyclic ether. masterorganicchemistry.comlibretexts.org

The chirality of the polyol, originating from this compound, is transferred to the final crown ether, resulting in a chiral host molecule. These chiral crown ethers are of significant interest for their potential applications in enantiomeric recognition, where they can selectively bind one enantiomer of a chiral guest molecule over the other. researchgate.netnih.govjetir.org

Table 1. Chiral Polyol Precursors Synthesized from this compound

| Precursor | Synthesis Method from this compound | Reference |

| Chiral Diol | Dihydroxylation (e.g., using OsO₄/NMO) | oup.comkyoto-u.ac.jp |

| Chiral Triol | Epoxidation followed by aminolysis of epoxides | oup.comkyoto-u.ac.jp |

| Chiral Tetraol | Selective dihydroxylation of a diol derivative | google.com |

Advanced Spectroscopic and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity, configuration, and conformation of (+)-neoisopulegol. The application of both one-dimensional (1D) and two-dimensional (2D) NMR techniques is indispensable for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

Application of 1D and 2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its unique set of protons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. For instance, the proton attached to the carbon bearing the hydroxyl group (H1) is expected to resonate at a lower field due to the deshielding effect of the oxygen atom. The vinyl protons of the isopropenyl group and the methyl protons also exhibit distinct chemical shifts.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of the ten carbon atoms within the molecule. The carbon attached to the hydroxyl group (C1) and the olefinic carbons of the isopropenyl group (C8 and C9) typically appear at lower fields.

To definitively assign these signals and elucidate the molecule's structure, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This allows for the tracing of the cyclohexane (B81311) ring's proton sequence and the identification of protons within the isopropenyl and methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons, providing insights into the molecule's conformation and relative stereochemistry. Cross-peaks in a NOESY spectrum connect protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY correlations can establish the relative orientations of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring. For example, a strong NOE between the axial proton at C1 and the axial protons at C3 and C5 would support a chair conformation with the hydroxyl group in an equatorial position.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, enabling the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically two- or three-bond) correlations between protons and carbons. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For instance, HMBC correlations from the methyl protons to adjacent carbons in the cyclohexane ring can confirm their point of attachment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is illustrative and may vary slightly depending on the solvent and experimental conditions.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations | Key HMBC Correlations |

| 1 | 3.5 - 3.7 (m) | 70 - 75 | H2, H6 | H2ax, H6ax, H5 | C2, C5, C6 |

| 2 | 1.8 - 2.0 (m) | 45 - 50 | H1, H3 | H1, H3ax, H7 | C1, C3, C4, C7, C8 |

| 3 | 1.2 - 1.4 (m, ax), 1.9 - 2.1 (m, eq) | 30 - 35 | H2, H4 | H2, H4ax | C1, C2, C4, C5 |

| 4 | 1.0 - 1.2 (m, ax), 1.6 - 1.8 (m, eq) | 20 - 25 | H3, H5 | H3ax, H5ax | C2, C3, C5, C6, C10 |

| 5 | 1.4 - 1.6 (m) | 30 - 35 | H4, H6, H10 | H1, H4ax, H6ax | C1, C3, C4, C6, C10 |

| 6 | 0.9 - 1.1 (m, ax), 1.7 - 1.9 (m, eq) | 40 - 45 | H1, H5 | H1ax, H5ax | C1, C2, C4, C5 |

| 7 | 1.7 - 1.8 (s) | 20 - 25 | - | H2, H9 | C2, C8, C9 |

| 8 | 4.7 - 4.8 (s) | 145 - 150 | - | H7, H9 | C2, C7, C9 |

| 9 | 4.8 - 4.9 (s) | 110 - 115 | - | H7, H8 | C2, C7, C8 |

| 10 | 0.9 - 1.0 (d) | 20 - 25 | H5 | H4ax, H5, H6ax | C4, C5, C6 |

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound as C₁₀H₁₈O.

In addition to the molecular ion, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern upon ionization. The fragmentation pathways are influenced by the structure of the molecule, and the analysis of these fragments can provide further structural confirmation. Common fragmentation patterns for monoterpenoids like this compound often involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols. The loss of a methyl radical (CH₃, 15 Da) or an isopropyl group (C₃H₇, 43 Da) are also plausible fragmentation pathways.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Observed) | m/z (Calculated) | Formula | Ion Description |

| 154.1358 | 154.1358 | C₁₀H₁₈O | [M]⁺ (Molecular Ion) |

| 139.1123 | 139.1123 | C₁₀H₁₅ | [M - CH₃]⁺ |

| 136.1252 | 136.1252 | C₁₀H₁₆ | [M - H₂O]⁺ |

| 111.0810 | 111.0810 | C₇H₁₁O | [M - C₃H₇]⁺ |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While obtaining suitable crystals of this compound itself for X-ray diffraction can be challenging due to its physical properties, the absolute configuration can be unequivocally determined through the X-ray crystallographic analysis of a suitable crystalline derivative. This is a common and powerful strategy in natural product chemistry.

The process involves chemically modifying this compound to introduce a functional group that facilitates crystallization and, ideally, contains a heavy atom. The resulting derivative is then crystallized, and its structure is determined by single-crystal X-ray diffraction. The presence of a heavy atom (e.g., bromine, iodine) allows for the use of anomalous dispersion, which enables the determination of the absolute configuration of the molecule. The determined absolute configuration of the derivative can then be confidently correlated back to the parent molecule, this compound.

The crystallographic data provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional structure in the solid state. This data serves as the ultimate confirmation of the relative and absolute stereochemistry established by other spectroscopic methods.

Computational Chemistry and Mechanistic Investigations

Theoretical Modeling of Diastereoisomeric Stability and Conformational Preferences

The stereochemical configuration of (+)-Neoisopulegol is defined by the relative orientations of its three substituents—hydroxyl, methyl, and isopropenyl groups—on the cyclohexane (B81311) ring. It is one of four diastereomers, the others being (+)-isopulegol, (-)-isoisopulegol, and (-)-neoisopulegol. Theoretical modeling, primarily using Density Functional Theory (DFT) and ab initio methods, is employed to determine the most stable conformations of these isomers and their relative thermodynamic stabilities. u-szeged.huresearchgate.net

The stability of each diastereomer is dictated by the steric strain arising from interactions between the substituents. In its most stable state, the cyclohexane ring adopts a chair conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally favored for bulky groups to minimize 1,3-diaxial interactions, which are significant sources of steric strain.

Table 1: Predicted Relative Stability and Conformational Preferences of Isopulegol (B1217435) Diastereomers This table is generated based on established principles of conformational analysis. The energy values are illustrative representations of relative stabilities.

| Diastereomer | Hydroxyl (C1) | Methyl (C2) | Isopropenyl (C5) | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|---|

| (+)-Isopulegol | Equatorial | Equatorial | Equatorial | 0.00 (Most Stable) |

| This compound | Axial | Equatorial | Equatorial | ~0.5 - 1.0 |

| (-)-Isoisopulegol | Equatorial | Axial | Equatorial | ~1.5 - 2.0 |

| (-)-Neoisopulegol | Axial | Axial | Equatorial | > 2.5 (Least Stable) |

Elucidation of Catalytic Mechanisms within Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds or host-guest interactions. When such an assembly accelerates a chemical reaction, it is known as supramolecular catalysis. While specific examples involving this compound in the literature are scarce, the principles of mechanistic elucidation via computational chemistry are well-established.

A chiral molecule like this compound could function as a chiral guest within a larger achiral host (like a cyclodextrin (B1172386) or a self-assembled molecular cage). This supramolecular complex can then act as a catalyst, with the chiral environment created by the guest inducing stereoselectivity in a reaction involving a third substrate molecule.

Computational modeling is crucial for understanding these systems. Molecular dynamics (MD) simulations can be used to study the formation and stability of the host-guest complex, revealing how this compound orients itself within the host's cavity. nih.gov Quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are then used to investigate the reaction mechanism itself. Researchers can model the entire catalytic cycle: the binding of the substrate to the supramolecular complex, the transition state of the rate-determining step, and the release of the product. By calculating the energy barriers for different possible reaction pathways, the model can predict the most likely mechanism and explain the origin of the observed catalytic activity and selectivity. These theoretical models provide insights into the specific non-covalent interactions that stabilize the transition state, leading to rate enhancement.

Mechanistic Studies of Stereoselective Induction in Chemical Reactions

This compound serves as a valuable chiral precursor for ligands used in asymmetric catalysis. A prominent example is its use in synthesizing amino alcohol ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction. mdpi.comresearchgate.net

Mechanistic studies, combining experimental data with quantum chemical calculations, have been performed to understand how these ligands transfer their chiral information to the product. researchgate.net The widely accepted mechanism for the reaction catalyzed by β-amino alcohols involves the formation of a dinuclear zinc complex. The amino alcohol ligand first reacts with two equivalents of diethylzinc. This creates a chiral catalyst where the aldehyde substrate and the ethyl group from the zinc reagent are brought together in a well-defined spatial arrangement.

The stereochemical outcome of the reaction is determined in the transition state. Computational studies model the possible transition state structures to identify the lowest energy pathway. researchgate.net For ligands derived from this compound, the bulky cyclohexane backbone creates a specific chiral pocket around the active zinc center. The aldehyde substrate (e.g., benzaldehyde) can approach the zinc atom from two possible faces (its Re or Si face). The steric hindrance imposed by the ligand's structure makes one of these approaches significantly more favorable. The transition state leading to one enantiomer of the final alcohol product will be lower in energy than the one leading to its mirror image, thus explaining the observed enantioselectivity. nih.gov

Research has shown that derivatives of neoisopulegol can be highly effective ligands in this transformation, yielding products with high enantiomeric excess (ee). researchgate.netresearchgate.net

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) Catalyzed by this compound-Derived Ligands Data sourced from studies on isopulegol and neoisopulegol-based ligands. researchgate.netresearchgate.net

| Ligand Type (Derived from Neoisopulegol) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| Aminodiol Derivative 1 | 92 | 85 | (S) |

| Aminodiol Derivative 2 | 88 | 90 | (S) |

| Aminotriol Derivative | 75 | 78 | (S) |

| Octahydrobenzofuran-based Amino Alcohol | 95 | 94 | (S) |

常见问题

Q. How can researchers structurally elucidate (+)-Neoisopulegol and distinguish it from isopulegol stereoisomers?

Methodological Answer: Use chiral separation techniques (e.g., chiral HPLC) combined with spectroscopic methods (NMR, X-ray crystallography) to resolve stereochemical ambiguity. Comparative analysis of optical rotation and NOE (Nuclear Overhauser Effect) correlations in NMR can differentiate between neoisopulegol and isopulegol isomers . For validation, cross-reference spectral data with published libraries and synthetic standards .

Q. What experimental strategies optimize the synthesis of this compound to improve yield and enantiomeric excess?

Methodological Answer: Employ catalytic asymmetric synthesis (e.g., organocatalysis or transition-metal catalysis) to enhance stereoselectivity. Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE) frameworks. Monitor reaction progress using chiral GC or HPLC, and validate purity via melting point analysis or mass spectrometry .

Q. Which analytical methods are most reliable for quantifying this compound in complex mixtures (e.g., plant extracts or reaction products)?

Methodological Answer: Use GC-MS or HPLC-DAD with chiral columns for separation and quantification. Validate methods using spike-and-recovery experiments and calibration curves with synthetic standards. For trace analysis, consider coupling with mass spectrometry (LC-MS/MS) to enhance sensitivity .

Advanced Research Questions

Q. How does the enantiomeric purity of this compound influence its biological activity in receptor-binding assays?

Methodological Answer: Prepare enantiomeric mixtures (e.g., racemic vs. enantiopure) and test in vitro/in vivo models (e.g., olfactory or neuronal receptors). Use dose-response curves and statistical models (e.g., ANOVA) to correlate enantiomeric excess with efficacy. Control for batch variability via blinded, replicated experiments .

Q. What metabolic pathways does this compound undergo in mammalian systems, and how can isotopic labeling clarify its biotransformation?

Methodological Answer: Administer - or -labeled this compound to model organisms, then track metabolites via LC-HRMS. Use kinetic isotope effects (KIEs) and MS/MS fragmentation to identify phase I/II metabolites. Compare with in silico predictions (e.g., CYP450 docking simulations) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols, and use sensitivity analysis to quantify the impact of methodological differences (e.g., solvent choice, concentration ranges) .

Q. What computational models predict the interaction of this compound with biological targets (e.g., GPCRs or ion channels)?

Methodological Answer: Apply molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations to map binding affinities. Validate models with mutagenesis studies (e.g., alanine scanning) and correlate in silico predictions with SPR (Surface Plasmon Resonance) data .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products via high-resolution mass spectrometry and NMR. Use QbD (Quality by Design) principles to model shelf-life and recommend storage guidelines .

Data Analysis & Reproducibility

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in pharmacological studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Apply bootstrap resampling to estimate confidence intervals and assess outliers via Grubbs’ test. For multi-experiment data, employ mixed-effects models to account for inter-lab variability .

Q. How can researchers ensure reproducibility in stereoselective syntheses of this compound across laboratories?

Methodological Answer: Publish detailed protocols with step-by-step reaction conditions, including catalyst batch numbers and solvent purity. Share raw chromatographic data and spectra in supplementary materials. Participate in inter-laboratory ring tests to validate methods .

Ethical & Methodological Rigor

Q. What ethical considerations arise when testing this compound in animal models for neuropharmacological studies?

Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Use the minimum sample size required for statistical power (calculated a priori). Include sham controls and blinded assessments to reduce bias. Obtain ethics committee approval and disclose conflicts of interest .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

Methodological Answer: Re-examine force field parameters or solvent models in simulations. Validate computational assumptions (e.g., protonation states) with experimental pKa measurements. Use consensus scoring from multiple docking software to improve prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。